nor-4
Description
NOR-4 (Norspermidine analog-4) is a nitric oxide (NO)-releasing compound extensively studied for its role in modulating microbial behavior and gene regulation. It functions as an exogenous NO donor, releasing NO in biological systems to influence cellular processes. Key findings from the provided evidence include:
- Inhibition of Bacterial Toxin Synthesis: this compound suppresses stx2 mRNA expression in enterohemorrhagic Escherichia coli (EHEC), reducing phage production by 79.2 ± 5.2% under mitomycin C treatment .
- NO-Mediated Gene Regulation: In Clonorchis sinensis, this compound-generated NO correlates with oxygen-dependent fluorescence changes and modulates CsGST-σ3 gene expression, particularly under hypoxic conditions (1% O₂) .
- Transcriptional Repression in Pathogens: this compound inhibits the expression of virulence genes (e.g., ler, espA, tir) in EHEC by activating the NO-sensitive transcription factor NsrR, which suppresses the LEE pathogenicity island .
This compound’s NO release is concentration- and time-dependent, as demonstrated in RPMI-1640 medium, where higher this compound concentrations (e.g., 200 μM) yield sustained NO levels compared to lower doses (50 μM) . These properties make it a critical tool for studying NO’s role in microbial pathogenesis and host-pathogen interactions.
Properties
Molecular Formula |
C14H18N4O4 |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19) |
InChI Key |
KIWSYRHAAPLJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 19-nor-4-androstene-3,17-dione typically involves multiple steps, starting from a suitable precursor. One common method involves the hydrolysis of a precursor compound, followed by hydrogenation and condensation reactions. For instance, a method disclosed in a patent involves using a compound as an initial raw material, undergoing hydrolysis, hydrogenation, and condensation reactions to yield 19-nor-4-androstene-3,17-dione .
Industrial Production Methods
Industrial production of 19-nor-4-androstene-3,17-dione often focuses on optimizing yield and purity while minimizing costs and environmental impact. The method mentioned above achieves a high-purity product with a total molar yield of 83% or higher, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
19-nor-4-androstene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 19-nor-4-androstene-3,17-dione can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
19-nor-4-androstene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: It serves as a tool for studying steroid metabolism and hormone action.
Medicine: It is investigated for its potential therapeutic effects, including its use in hormone replacement therapy and treatment of certain medical conditions.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 19-nor-4-androstene-3,17-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to androgen receptors, which are involved in regulating various physiological processes. This binding activates a cascade of molecular events that lead to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a synthesis of NOR-4’s unique features based on the evidence, contrasted with general attributes of typical NO donors:
Table 1: Functional Comparison of this compound with Hypothetical NO Donors
Key Insights from Evidence:
Specificity in Microbial Systems: Unlike broad-spectrum NO donors used in mammalian systems, this compound is highlighted for its targeted effects on bacterial and parasitic gene expression. For example, it reduces stx2-harboring phages in EHEC by 79.2% and modulates CsGST-σ3 expression in C. sinensis under hypoxia .
Oxygen-Dependent Effects: this compound’s activity is influenced by oxygen levels, with significant fluorescence changes observed at 1% O₂ compared to 20% O₂ . This contrasts with NO donors like SNAP, which exhibit oxygen-independent NO release.
Synergy with Host Pathways: this compound’s repression of EHEC virulence genes involves NsrR, a transcription factor activated by NO . This mechanism differs from NO donors that act via cyclic GMP signaling in eukaryotic cells.
Limitations in Evidence:
However, this compound’s unique applications in microbial systems and oxygen-sensitive environments suggest niche advantages over conventional donors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
